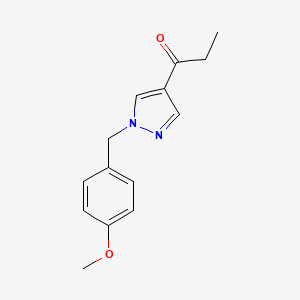

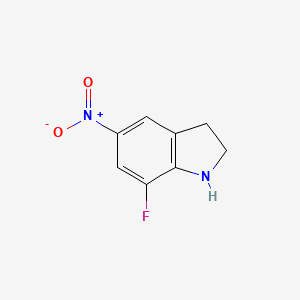

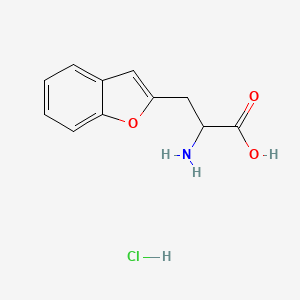

![molecular formula C11H13ClN2 B1445448 1H,2H,3H,4H-pyrazino[1,2-a]indole hydrochloride CAS No. 18637-52-0](/img/structure/B1445448.png)

1H,2H,3H,4H-pyrazino[1,2-a]indole hydrochloride

Descripción general

Descripción

“1H,2H,3H,4H-pyrazino[1,2-a]indole hydrochloride” is an organic compound with the molecular formula C11H13ClN2 and a molecular weight of 208.69 . It is typically stored at room temperature and appears as a powder .

Synthesis Analysis

The creation of the pyrazino[1,2-a]indole nucleus was mainly achieved by cyclizing indole having various groups (CHO, ketone, imine, nitrile, etc.) on C2 with a nucleophile linked to the indole nitrogen atom, thus creating the pyrazino C-ring .Molecular Structure Analysis

The IUPAC name for this compound is 1,2,3,4-tetrahydropyrazino[1,2-a]indole hydrochloride . The InChI code is 1S/C11H12N2.ClH/c1-2-4-11-9(3-1)7-10-8-12-5-6-13(10)11;/h1-4,7,12H,5-6,8H2;1H .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 208.69 g/mol .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

1H,2H,3H,4H-pyrazino[1,2-a]indole hydrochloride is involved in the synthesis of biologically relevant compounds. It is utilized in a domino Michael/intramolecular nucleophilic substitution pathway, a method that is efficient for producing various 3,4-dihydropyrazino[1,2-a]indoles. This method is chemically and regio-selective, also allowing the introduction of amino acid portions without racemization (Palomba et al., 2018).

Photoluminescent Properties

The compound is also noted for its photoluminescent properties. A rhodium-catalyzed reaction involving 3-diazoindolin-2-imines and 2H-azirines leads to the formation of 5H-pyrazino[2,3-b]indoles, which exhibit strong photoluminescence in solutions, powders, and films. This suggests potential applications in materials science, particularly in the development of new photoluminescent materials (Ding et al., 2017).

Anticancer Potential

Moreover, 1H,2H,3H,4H-pyrazino[1,2-a]indole hydrochloride derivatives have been explored for their potential as anticancer agents. For instance, a variant with a methoxy group at the 8-position was identified as a potent antiproliferative agent against human chronic myelogenous leukemia K562 cell lines. This finding suggests a promising avenue for the development of new anticancer drugs, although it's noted that the effectiveness varies significantly based on the specific structure of the derivative (Romagnoli et al., 2009).

Biological Activities and Applications

The compound has shown diverse biological activities when fused with various heterocycles. For instance, derivatives like oxazolo-pyrazino[1,2-a]indoles and benzoimidazo-pyrazino[1,2-a]indoles showed significant inhibitory activity against acetylcholinesterase (AChE). These findings highlight the potential of these compounds in developing treatments for conditions associated with AChE, such as Alzheimer's disease (Ashram et al., 2021).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mecanismo De Acción

Target of Action

Related compounds have been found to interact with mt1 receptors . The role of these receptors is to mediate the effects of melatonin, a hormone that regulates sleep-wake cycles.

Mode of Action

It’s worth noting that similar compounds have been found to act as partial agonists at mt1 receptors . This means they bind to these receptors and partially activate them, which can lead to changes in cellular activity.

Propiedades

IUPAC Name |

1,2,3,4-tetrahydropyrazino[1,2-a]indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2.ClH/c1-2-4-11-9(3-1)7-10-8-12-5-6-13(10)11;/h1-4,7,12H,5-6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQSOAYJBJBCUJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC3=CC=CC=C32)CN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H,2H,3H,4H-pyrazino[1,2-a]indole hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

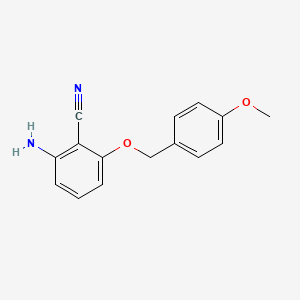

![4-Benzyl-3,4,5,6-tetrahydro-1H-benzo[f][1,4]oxazocine](/img/structure/B1445370.png)

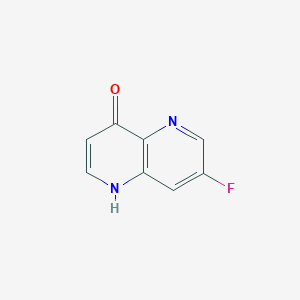

![7-Bromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B1445375.png)

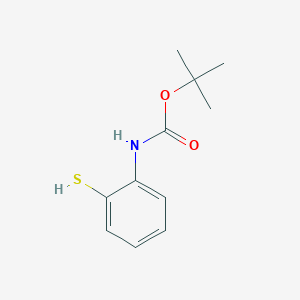

![Tert-butyl 2-[(5-fluoropyridin-2-yl)carbonyl]hydrazinecarboxylate](/img/structure/B1445376.png)

![4H,5H,7H-thieno[2,3-c]pyran-7-ylmethanamine](/img/structure/B1445385.png)